![molecular formula C10H10O3 B14763763 2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid](/img/structure/B14763763.png)
2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-5-benzofuranacetic acid: is an organic compound with the molecular formula C10H10O3 . It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields such as medicine and chemistry . The compound is characterized by a benzofuran ring fused with an acetic acid moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-5-benzofuranacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 2-hydroxyphenylacetic acid as a starting material, which undergoes cyclization in the presence of an acid catalyst to form the benzofuran ring . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 2,3-dihydro-5-benzofuranacetic acid may involve more efficient and scalable methods such as microwave-assisted synthesis . This technique has been shown to reduce reaction times and improve yields by providing uniform heating and minimizing side reactions . Additionally, continuous flow reactors can be employed to produce the compound on a larger scale with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dihydro-5-benzofuranacetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzofuran-5-carboxylic acid.
Reduction: 2,3-dihydro-5-benzofuranmethanol.
Substitution: Halogenated benzofuran derivatives.
Applications De Recherche Scientifique
2,3-Dihydro-5-benzofuranacetic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-dihydro-5-benzofuranacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation. These interactions can lead to changes in cellular processes, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
2,3-Dihydrobenzofuran-5-acetic acid: Shares a similar structure but may have different functional groups attached to the benzofuran ring.
Benzofuran-2-carboxylic acid: Another benzofuran derivative with a carboxylic acid group at a different position on the ring.
Uniqueness: 2,3-Dihydro-5-benzofuranacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C10H10O3 |
|---|---|
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
2-(1,3-dihydrocyclopenta[c]pyran-1-yl)acetic acid |
InChI |
InChI=1S/C10H10O3/c11-10(12)6-9-8-3-1-2-7(8)4-5-13-9/h1-4,9H,5-6H2,(H,11,12) |
Clé InChI |
HLGRUENXBXUUGO-UHFFFAOYSA-N |
SMILES canonique |
C1C=C2C=CC=C2C(O1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


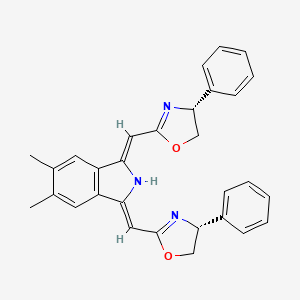
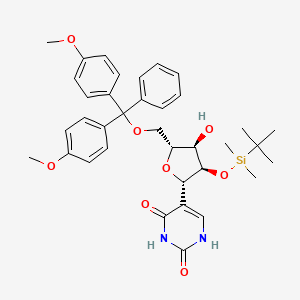
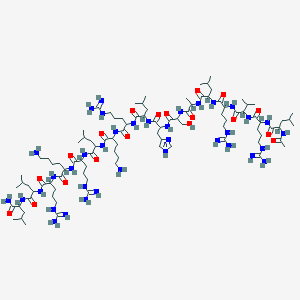
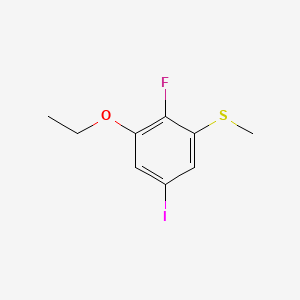
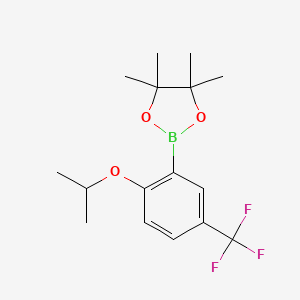
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B14763717.png)
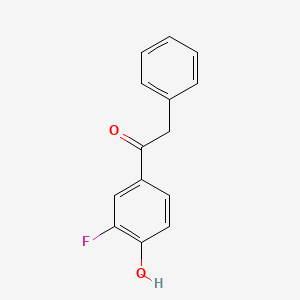
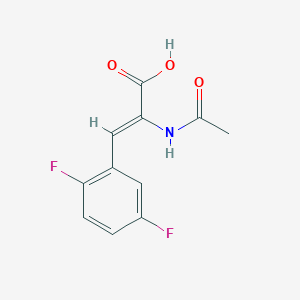
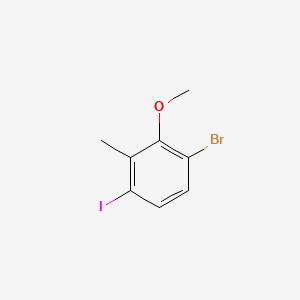
![4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14763740.png)
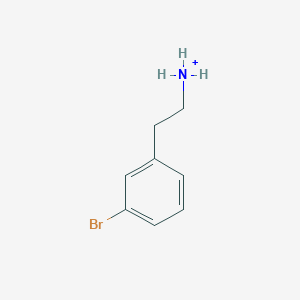
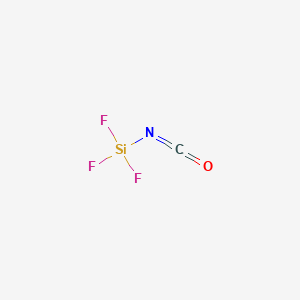
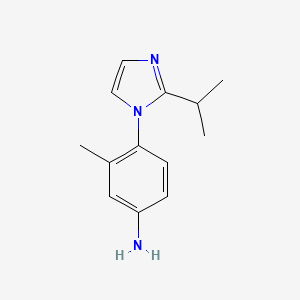
![5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B14763764.png)
